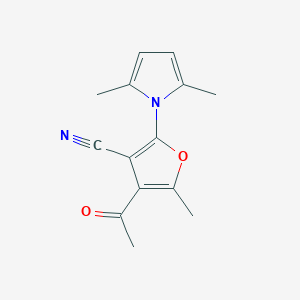
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile is a complex organic compound that features a pyrrole ring, a furan ring, and various functional groups such as acetyl and nitrile
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction yields the pyrrole derivative, which can then be further functionalized to introduce the acetyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and furan rings, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens or alkyl halides, can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用機序
The mechanism by which 4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the pyrrole and furan rings allows for interactions with aromatic and hydrophobic regions of proteins, while the functional groups can form hydrogen bonds or ionic interactions.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrrole: A simpler analog that lacks the furan ring and additional functional groups.
Furan-3-carbonitrile: Contains the furan ring and nitrile group but lacks the pyrrole ring and acetyl group.
4-Acetylpyrrole: Contains the pyrrole ring and acetyl group but lacks the furan ring and nitrile group.
Uniqueness
4-Acetyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylfuran-3-carbonitrile is unique due to its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
4-acetyl-2-(2,5-dimethylpyrrol-1-yl)-5-methylfuran-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6H,1-4H3 |
InChIキー |
OWJCARCHRYJVHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C(=O)C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



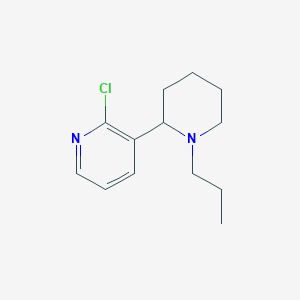
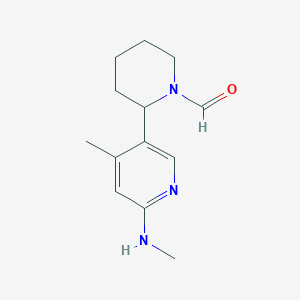
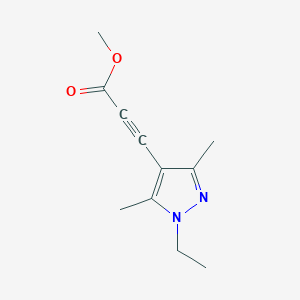
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

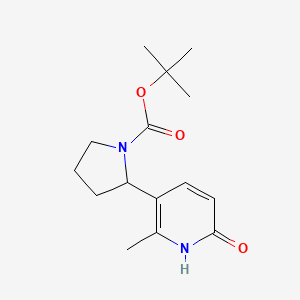

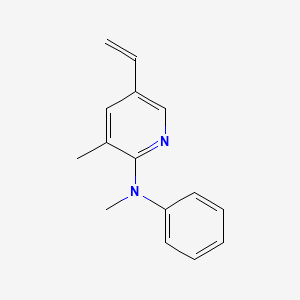
![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
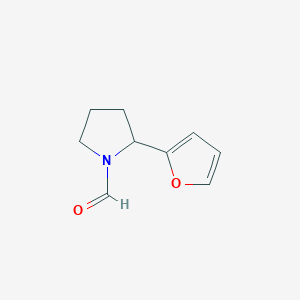


![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride](/img/structure/B11805587.png)
